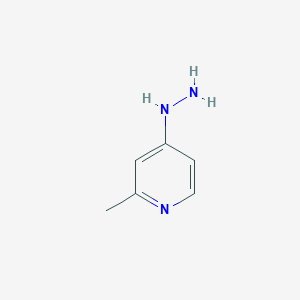

4-Hydrazino-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-4-6(9-7)2-3-8-5/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIAKWPMXIESGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydrazino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydrazino-2-methylpyridine, a valuable intermediate in pharmaceutical and chemical research. The core of this guide focuses on the nucleophilic aromatic substitution reaction of 4-chloro-2-methylpyridine with hydrazine hydrate. This document outlines the reaction mechanism, detailed experimental protocols derived from analogous procedures, and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

This compound, also known as 4-hydrazinyl-2-picoline, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a heterocyclic pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pyrazoles, triazoles, and other heterocyclic systems often found in biologically active compounds. The synthesis of this compound is primarily achieved through the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, at the 4-position of the 2-methylpyridine ring with hydrazine.

Reaction Mechanism and Principles

The synthesis of this compound from 4-chloro-2-methylpyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the hydrazine molecule, acting as a nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyridine ring. The electron-withdrawing effect of the ring nitrogen atom activates the 4-position towards nucleophilic attack. The reaction proceeds through a high-energy intermediate, a Meisenheimer complex, which is stabilized by resonance. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product.

Comparative Data from Analogous Syntheses

While a specific, detailed experimental protocol for the synthesis of this compound from 4-chloro-2-methylpyridine is not extensively documented in publicly available literature, several analogous reactions involving the synthesis of hydrazinopyridines and related heterocycles from their chloro-precursors have been reported. The following table summarizes the reaction conditions from these related procedures, providing a basis for the development of a robust protocol for the target synthesis.

| Starting Material | Nucleophile | Solvent | Temperature | Reaction Time | Yield | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Ethanol | Reflux | 4 hours | Not Specified | [1] |

| 4-Chloro-quinolin-2(1H)-ones | Hydrazine hydrate | Not Specified | Reflux | Not Specified | Not Specified | [2] |

| 4-Chloro-2-(methylsulfanyl)pyrimidine | Hydrazine hydrate (99%) | Methanol | Room Temperature | 5 hours | 65% | [3] |

| 2,3-Dichloropyridine | Hydrazine hydrate (80%) | N,N-dimethylpropanolamine | 130 °C | 10 hours | 95% | [2] |

| 4-chlorobenzaldehyde | Methylhydrazine | Methanol/Water | Room Temperature | 2 hours | 92% (of hydrazone) | [4] |

Detailed Experimental Protocol

The following protocol is a proposed methodology for the synthesis of this compound based on the general principles of nucleophilic aromatic substitution on chloropyridines and the conditions reported for analogous reactions. Researchers should perform initial small-scale trials to optimize the conditions for their specific laboratory setup.

Materials:

-

4-chloro-2-methylpyridine

-

Hydrazine hydrate (80-99%)

-

Ethanol (or Methanol)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Equipment for filtration (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-methylpyridine (1.0 equivalent) in ethanol (10-20 mL per gram of starting material).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.0-5.0 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (for ethanol, approximately 78 °C) and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or an ethanol/water mixture to yield pure this compound.

Safety Precautions: Hydrazine hydrate is toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding and a practical starting point for the synthesis of this compound. By leveraging the principles of nucleophilic aromatic substitution and drawing upon established procedures for analogous compounds, researchers can confidently approach the preparation of this important chemical intermediate. The provided experimental protocol, along with the comparative data and workflow visualization, is intended to support the efficient and successful synthesis of this compound in a research and development setting. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

- 1. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

preparation of 4-Hydrazino-2-methylpyridine using hydrazine hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Hydrazino-2-methylpyridine, a valuable building block in medicinal chemistry and drug development, through the reaction of 4-chloro-2-methylpyridine with hydrazine hydrate. This document outlines the relevant synthetic protocol, quantitative data, and a procedural workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The primary route to this compound involves a nucleophilic aromatic substitution reaction. In this process, the chlorine atom at the 4-position of the 2-methylpyridine ring is displaced by the hydrazinyl group from hydrazine hydrate. The reaction is typically performed in a suitable solvent at elevated temperatures.

Reaction Scheme

The overall chemical transformation is depicted below:

Experimental Protocol

While a specific, peer-reviewed protocol for the synthesis of this compound from 4-chloro-2-methylpyridine was not found in the immediate search, a reliable procedure can be adapted from the synthesis of the analogous compound, 2-hydrazino-4-methylpyridine, from 2-fluoro-4-methylpyridine. The following is a detailed, generalized methodology based on established chemical principles for this type of transformation.

Materials:

-

4-chloro-2-methylpyridine

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (or an alternative high-boiling solvent like ethylene glycol monoethyl ether)

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylpyridine (1.0 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents) dropwise at room temperature.[1] The use of excess hydrazine hydrate helps to drive the reaction to completion and minimize the formation of dimeric byproducts.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the ethanol by evaporation under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-fluoro-4-methylpyridine | Hydrazine Hydrate | Ethylene glycol monoethyl ether | 150 | 16 | 51 | [2] |

Workflow and Process Visualization

The following diagrams illustrate the logical steps involved in the synthesis and work-up of this compound.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Logical relationship of reactants and products.

Safety Considerations

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

The reaction should be conducted with appropriate caution, especially when heating.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The preparation of this compound via nucleophilic substitution of 4-chloro-2-methylpyridine with hydrazine hydrate is a feasible synthetic route. While specific optimization data for this exact transformation is sparse in publicly available literature, analogous procedures suggest that the reaction proceeds with moderate yields under standard laboratory conditions. This technical guide provides a comprehensive, albeit generalized, protocol and workflow to aid researchers in the synthesis of this important chemical intermediate.

References

4-Hydrazino-2-methylpyridine chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Hydrazino-2-methylpyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound, also known as (2-methylpyridin-4-yl)hydrazine, is a heterocyclic organic compound.[1] Its structure consists of a pyridine ring substituted with a methyl group at position 2 and a hydrazine group at position 4. The presence of the reactive hydrazine group and the pyridine scaffold makes it a valuable building block in synthetic chemistry.

Quantitative Data Summary

While experimental data for some physical properties of this compound are not extensively reported, a summary of its key identifiers and computed properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C6H9N3 | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| IUPAC Name | (2-methyl-4-pyridinyl)hydrazine | [1] |

| SMILES | CC1=NC=CC(=C1)NN | [1] |

| CAS Number | 100518-39-6 | [1] |

| XLogP3 (Computed) | 0.3 | [1] |

| Topological Polar Surface Area | 50.9 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Note: Specific experimental data on melting point, boiling point, and solubility for this compound is limited. For a related compound, 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine, a melting point of 131 °C has been reported.[3] Generally, methylpyridines are soluble in water and miscible with organic solvents like alcohol and ether.[4][5]

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of hydrazinopyridines involves the nucleophilic substitution of a halo-pyridine with hydrazine hydrate.[6][7] The following is a proposed experimental protocol for the synthesis of this compound based on procedures for similar compounds.

Reaction: 4-Chloro-2-methylpyridine + Hydrazine Hydrate → this compound + HCl

Materials:

-

4-Chloro-2-methylpyridine

-

Hydrazine hydrate (80-99%)

-

Ethanol or Ethylene glycol monoethyl ether

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylpyridine (1 equivalent) in ethanol or ethylene glycol monoethyl ether.[6]

-

Slowly add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.[6] The reaction can be mildly exothermic.

-

Heat the reaction mixture to reflux (an oil bath temperature of ~150°C may be required if using ethylene glycol monoethyl ether) and maintain stirring for 16-24 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Dissolve the resulting residue in water and extract the product with ethyl acetate (3 x volumes).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/petrol mixture).[3]

Spectroscopic and Structural Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the pyridine ring, as well as the protons of the hydrazine group.

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.2-2.5 ppm.[6]

-

Aromatic Protons (Pyridine Ring): Three signals are expected in the aromatic region (δ 6.0-8.5 ppm). The proton at C5 (adjacent to the hydrazine group) would likely appear as a doublet. The proton at C3 would be a singlet or a narrowly split doublet, and the proton at C6 (adjacent to the nitrogen) would be a doublet at the most downfield position.[6]

-

Hydrazine Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Methyl Carbon (-CH₃): Expected around δ 20-25 ppm.

-

Aromatic Carbons: The pyridine ring carbons are expected in the range of δ 110-160 ppm. The carbon attached to the hydrazine group (C4) and the carbon adjacent to the nitrogen atom (C2 and C6) will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the pyridine ring and the hydrazine group.

-

N-H Stretching: The hydrazine group should exhibit N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

-

C=N and C=C Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 123. For the isomer 2-hydrazino-4-methylpyridine, an ESI positive ion mode analysis showed a [M+H]⁺ peak at m/z = 124.[6] Fragmentation patterns would likely involve the loss of ammonia (NH₃) or the cleavage of the N-N bond.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the hydrazine moiety, making it a versatile intermediate in organic synthesis.

Chemical Reactivity

-

Formation of Hydrazones: The hydrazine group readily reacts with aldehydes and ketones to form stable hydrazones. This reactivity is fundamental to its use as a derivatizing agent and in the synthesis of more complex molecules.[8][9]

-

Synthesis of Heterocycles: Hydrazides and their derivatives are key precursors for synthesizing a variety of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles.[10]

-

Formation of Diazonium Salts: The hydrazine group can be converted into diazonium salts, which are valuable intermediates in organic synthesis.[11]

Potential Biological and Industrial Applications

Hydrazide-hydrazone derivatives are known to exhibit a wide range of biological activities.[9][10] While specific studies on this compound are limited, its structural motifs suggest potential applications in several areas:

-

Medicinal Chemistry: Related hydrazide and hydrazone compounds have shown potential as antitumor, antimicrobial, antifungal, anti-inflammatory, and antituberculosis agents.[3][8][10][12] The pyridine ring is a common scaffold in many pharmaceuticals.

-

Agrochemicals: Some pyridine derivatives are used as herbicides and plant growth regulators.[11]

-

Material Science: The compound can be used in the synthesis of azo dyes and as a ligand for the formation of metal-organic frameworks.[3][11]

References

- 1. This compound | C6H9N3 | CID 20073663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Methylpyridine 98 109-06-8 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-hydrazino-4-methylpyridine | 4931-00-4 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 2-Hydrazino-4-methylpyridine hydrochloride | 117879-50-2 [smolecule.com]

- 12. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 4-Hydrazino-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydrazino-2-methylpyridine. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Furthermore, it presents predicted spectral data based on the analysis of structurally related compounds, offering a valuable reference for researchers working with this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from established chemical shift and group frequency correlations and data from analogous pyridine and hydrazine derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H6 (Pyridine ring) |

| ~6.5 - 6.7 | d | 1H | H5 (Pyridine ring) |

| ~6.4 - 6.6 | s | 1H | H3 (Pyridine ring) |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

| ~3.5 - 4.5 | br s | 1H | -NH- |

| ~2.3 - 2.5 | s | 3H | -CH₃ |

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent such as DMSO-d₆. The hydrazino protons (-NH and -NH₂) are expected to be broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C2 (Pyridine ring) |

| ~150 - 155 | C4 (Pyridine ring) |

| ~148 - 152 | C6 (Pyridine ring) |

| ~110 - 115 | C5 (Pyridine ring) |

| ~105 - 110 | C3 (Pyridine ring) |

| ~20 - 25 | -CH₃ |

Note: Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (asymmetric and symmetric of -NH₂) |

| 3200 - 3100 | Medium, Broad | N-H stretching (-NH-) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| 1620 - 1580 | Strong | C=N and C=C stretching (Pyridine ring) |

| 1580 - 1550 | Strong | N-H bending |

| 1500 - 1400 | Medium | C=C stretching (Pyridine ring) |

| 1450 - 1350 | Medium | C-H bending (-CH₃) |

| 850 - 800 | Strong | C-H out-of-plane bending (substituted pyridine) |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical to avoid exchange of the labile hydrazino protons with solvent protons. DMSO-d₆ is often a good choice for compounds with N-H groups.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, water vapor) and instrument-related absorptions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=N, C=C) using correlation tables.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Technical Guide: Stability and Storage of 4-Hydrazino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Hydrazino-2-methylpyridine. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₉N₃.[1] It is characterized by a pyridine ring substituted with a hydrazino group at the second position and a methyl group at the fourth position.[2] The hydrochloride salt form is often used to enhance its solubility and stability.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| IUPAC Name | (2-methylpyridin-4-yl)hydrazine | [1] |

Stability Profile and Potential Degradation Pathways

Hydrazine itself is a powerful reducing agent and can react with various oxidants.[3] Its degradation in aqueous solutions is primarily a four-electron oxidation to nitrogen gas by oxygen.[4] This process can be catalyzed by metal ions like Cu(II).[4][5]

Table 2: Potential Degradation Pathways for this compound

| Degradation Pathway | Potential Degradants | Triggering Conditions |

| Oxidation | Oxides of nitrogen, other oxidized pyridine derivatives | Exposure to air (oxygen), oxidizing agents, catalytic metal ions |

| Hydrolysis | Potential cleavage of the C-N bond of the hydrazine group | Presence of moisture/water |

| Photodegradation | Various photolytic products | Exposure to UV or visible light |

| Thermal Degradation | Various decomposition products | Elevated temperatures |

Recommended Storage and Handling Conditions

To ensure the stability and longevity of this compound, it is crucial to adhere to proper storage and handling procedures. These recommendations are derived from safety data sheets and general best practices for handling pyridine and hydrazine compounds.

Table 3: Recommended Storage and Handling of this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place.[6] Some sources recommend refrigeration (2-8°C) or freezing (-20°C). | To minimize thermal degradation. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[6] Storage under an inert atmosphere (e.g., nitrogen) is also recommended. | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Light | Store away from direct light.[7] | To prevent photodegradation. |

| Container | Use containers made of compatible materials such as glass or high-density polyethylene.[8] Ensure containers are securely sealed when not in use.[7][9] | To prevent contamination and leakage. |

| Handling | Use in a well-ventilated area, preferably under a fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves (nitrile is recommended), goggles, and a lab coat.[8] Avoid inhalation of vapor or mist.[6] Keep away from heat, sparks, open flames, and other ignition sources.[10] | To ensure personal safety and prevent contamination of the compound. |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][11][12][13] The following are generalized protocols based on International Council for Harmonisation (ICH) guidelines that can be adapted for this compound.

General Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in suitable solvents.

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution to UV and visible light (e.g., using a photostability chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Table 4: General Parameters for a Stability-Indicating HPLC Method

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Detection | UV detection at a wavelength where the parent compound and potential degradants absorb. |

| Flow Rate | Typically 1.0 mL/min. |

| Temperature | Controlled column temperature (e.g., 25°C or 30°C). |

The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

References

- 1. This compound | C6H9N3 | CID 20073663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Hydrazino-4-methylpyridine hydrochloride | 117879-50-2 [smolecule.com]

- 3. arxada.com [arxada.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. benchchem.com [benchchem.com]

- 7. jddtonline.info [jddtonline.info]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Solubility of 4-Hydrazino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydrazino-2-methylpyridine in common organic solvents. Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments derived from synthetic and purification methodologies of structurally related compounds. Furthermore, a generalized experimental protocol for determining the solubility of the target compound is presented. To aid in the practical application of this molecule, this guide includes a schematic for a plausible synthetic pathway and a typical reaction workflow, visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the handling and application of this compound.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its unique structural motifs, which include a pyridine ring and a hydrazine group. These functional groups impart specific chemical properties that make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This guide aims to provide a detailed, albeit qualitative, understanding of its solubility profile and related experimental procedures.

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound based on these inferences.

| Solvent Class | Common Solvents | Inferred Qualitative Solubility | Rationale/Evidence from Related Compounds |

| Alcohols | Methanol, Ethanol | Soluble | Used as a reaction solvent for the synthesis of 2-methyl-pyridine-4-carboxylic acid derivatives with hydrazine hydrate, and for recrystallization of related pyridine derivatives.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | Diethyl ether is mentioned as a solvent for related compounds.[2] |

| Esters | Ethyl acetate | Soluble | Utilized as an extraction solvent for a related hydrazinopyridine derivative, indicating good solubility. |

| Aromatic Hydrocarbons | Benzene, Toluene | Sparingly to Moderately Soluble | A mixture of benzene and petrol has been used for the recrystallization of a similar dinitro-phenylhydrazinylpyridine derivative.[3] |

| Amides | Dimethylformamide (DMF) | Soluble | DMF is noted as a solvent in which related amino-pyridines are freely soluble.[2] |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Likely Soluble | Chloroform has been used in the work-up of related pyridine derivatives.[1] |

| Non-polar Hydrocarbons | Hexane, Petrol | Sparingly Soluble to Insoluble | Petrol is used as an anti-solvent in a recrystallization mixture with benzene, suggesting low solubility.[3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of recrystallization, which relies on the differential solubility of a compound at different temperatures.[4]

Objective: To determine the approximate solubility of this compound in a selected organic solvent at room temperature and at the solvent's boiling point.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, ethyl acetate, toluene)

-

Test tubes

-

Heating apparatus (e.g., hot plate with a water or sand bath)

-

Vortex mixer

-

Graduated pipettes or syringes

-

Filtration apparatus (e.g., Hirsch funnel, filter paper, vacuum flask)

-

Analytical balance

Procedure:

-

Solvent Screening (Small Scale):

-

Place a small, accurately weighed amount (e.g., 10-20 mg) of this compound into a test tube.

-

Add a small volume (e.g., 0.5 mL) of the selected solvent at room temperature.

-

Agitate the mixture using a vortex mixer for 1-2 minutes.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble at room temperature.

-

If the solid does not dissolve, gently heat the test tube in a water or sand bath to the boiling point of the solvent.

-

Continue to add small increments of the solvent until the solid completely dissolves. Record the total volume of solvent used.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to observe for recrystallization. An ideal solvent for purification will show low solubility at cold temperatures and high solubility at elevated temperatures.[5]

-

-

Quantitative Solubility Measurement (Larger Scale):

-

Prepare a saturated solution of this compound in the chosen solvent at a specific temperature (e.g., 25 °C) by adding an excess of the solid to a known volume of the solvent in a sealed flask.

-

Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully filter the solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated filtrate and evaporate the solvent to dryness under reduced pressure.

-

Accurately weigh the remaining solid residue.

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the process at a higher temperature (e.g., the boiling point of the solvent) to determine the temperature-dependent solubility profile.

-

Safety Precautions: Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing Logical Workflows

The following diagrams illustrate a plausible synthetic pathway and a common reaction of hydrazino-pyridines, providing a visual representation of experimental workflows and logical relationships for researchers.

Caption: A logical workflow for the synthesis of this compound.

Caption: A typical reaction of this compound with a carbonyl compound.[6][7]

Conclusion

While quantitative solubility data for this compound remains to be fully characterized and published, this technical guide provides a foundational understanding of its likely solubility in common organic solvents based on the chemical principles and empirical evidence from related compounds. The provided experimental protocol offers a systematic approach for researchers to determine the solubility of this compound in their own laboratories. The visualized synthetic and reaction workflows serve as practical guides for the use of this compound in further chemical synthesis. It is the hope of the author that this guide will facilitate the work of scientists and professionals in the field of drug development by providing a useful starting point for their research endeavors involving this promising molecule. Further experimental investigation is encouraged to establish precise quantitative solubility data.

References

The Hydrazine Group on a Pyridine Ring: A Technical Guide to Reactivity and Application

Abstract: The hydrazinopyridine scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, serving as a versatile intermediate for the construction of a wide array of heterocyclic systems. This technical guide provides an in-depth analysis of the reactivity of the hydrazine moiety attached to a pyridine ring. It explores the electronic influence of the pyridine nitrogen on the hydrazine's nucleophilicity and basicity, differentiated by its position (ortho, meta, or para). Key transformations, including condensation, cyclization, and oxidation reactions, are discussed in detail. This document summarizes quantitative data, provides explicit experimental protocols for seminal reactions, and employs visualizations to clarify reaction pathways and workflows, targeting researchers, scientists, and professionals in drug development.

Electronic Properties of the Hydrazinopyridine Scaffold

The reactivity of the hydrazine group (-NHNH₂) is profoundly influenced by its electronic interplay with the pyridine ring. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.[1] This inherent electronic property directly modulates the characteristics of the attached hydrazine group.

Influence of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen is in an sp² hybrid orbital and is not typically involved in the aromatic system. However, the nitrogen atom's electronegativity exerts a significant inductive effect (-I) and, depending on the position, a mesomeric (resonance) effect (-M) on the ring. This electron-withdrawing nature reduces the electron density of the attached hydrazine group compared to phenylhydrazine, thereby affecting its basicity and nucleophilicity.

Positional Isomerism and Reactivity

The position of the hydrazine group on the pyridine ring (2-ortho, 3-meta, or 4-para) is critical in determining its reactivity.

-

2-Hydrazinopyridine: The hydrazine group is in conjugation with the ring nitrogen. The α-nitrogen of the hydrazine is less nucleophilic due to the strong electron-withdrawing effect of the adjacent ring nitrogen. This proximity also facilitates intramolecular hydrogen bonding and cyclization reactions.

-

3-Hydrazinopyridine: The hydrazine group is at the meta position, where the electron-withdrawing resonance effect of the ring nitrogen is minimal. Its reactivity is primarily governed by the inductive effect, making it generally more nucleophilic than the 2- and 4-isomers.

-

4-Hydrazinopyridine: The hydrazine group is in direct conjugation with the ring nitrogen through the aromatic system. This allows for delocalization of the hydrazine's lone pair electrons into the ring, significantly reducing its nucleophilicity and basicity.

The following diagram illustrates the influence of the hydrazine group's position on the electronic properties of the pyridine ring.

References

The Electronic Landscape of Substituted Hydrazinopyridines: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the electronic properties of substituted hydrazinopyridines is paramount for unlocking their therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and computational analysis of these versatile compounds, with a focus on structure-activity relationships.

Substituted hydrazinopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The electronic characteristics of these molecules, such as their ability to donate or accept electrons and their overall charge distribution, play a crucial role in their interaction with biological targets and, consequently, their therapeutic efficacy. This guide delves into the key electronic properties of substituted hydrazinopyridines, the experimental and computational methods used to elucidate them, and their implications for drug design and development.

Synthesis and Structural Characterization

The synthesis of substituted hydrazinopyridines typically involves the reaction of a substituted pyridine halide with hydrazine hydrate.[2][3] A general synthetic route involves mixing the pyridine halide, hydrazine hydrate, and a suitable solvent, followed by reaction at an elevated temperature.[4] The resulting 2-hydrazinopyridine derivative can then be further modified to introduce various substituents.

Accurate structural characterization is the foundation for understanding electronic properties. A combination of spectroscopic techniques is employed to confirm the molecular structures of synthesized derivatives. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms within the molecule.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in the molecule.[1]

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.[1]

-

Electron Ionization-Mass Spectrometry (EI-MS): EI-MS is used to determine the molecular weight of the compound.[1]

-

Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional arrangement of atoms in the crystalline state, offering valuable insights into bond lengths, bond angles, and intermolecular interactions.[5]

Experimental Determination of Electronic Properties

Several experimental techniques can be employed to directly probe the electronic properties of organic molecules like substituted hydrazinopyridines. These methods provide valuable data that can be correlated with computational predictions.

Table 1: Experimental Techniques for Determining Electronic Properties

| Property | Experimental Technique | Description |

| Electron Affinity | Electron Capture Detector, Magnetron Procedure | Measures the ability of a molecule to accept an electron.[6] |

| Ionization Potential | Photoelectron Spectroscopy (PES) | Probes the occupied molecular orbitals by exciting electrons with X-rays or UV radiation.[7] |

| Redox Potentials | Cyclic Voltammetry | Measures the potential at which a molecule is oxidized or reduced, providing information about the HOMO and LUMO energy levels. |

| Charge Transfer Bands | UV-Visible Spectroscopy | The absorption of light in the UV-Vis region can indicate electronic transitions between molecular orbitals.[8] |

Experimental Workflow for Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of substituted hydrazinopyridines.

Computational Analysis of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic properties of molecules.[9] These methods allow for the calculation of various electronic descriptors that provide insights into the reactivity and potential biological activity of substituted hydrazinopyridines.

Table 2: Key Electronic Properties Calculated by DFT

| Electronic Property | Description | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the outermost electron-containing orbital. | Relates to the ability of a molecule to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest energy orbital that can accept an electron. | Relates to the ability of a molecule to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and binding to biological targets. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions.[1][9] |

| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Provides insight into the charge distribution and reactive sites.[9] |

Studies on related hydrazine derivatives have shown that the presence of electron-withdrawing or electron-donating substituents can significantly impact these electronic parameters. For instance, strong electron-withdrawing groups can lower the HOMO and LUMO energy levels, affecting the molecule's reactivity.

Logical Relationship: Structure to Activity

The following diagram illustrates the logical relationship between the molecular structure of substituted hydrazinopyridines, their electronic properties, and their resulting biological activity.

Structure-Activity Relationship and Drug Design

The electronic properties of substituted hydrazinopyridines are intimately linked to their biological activity. By understanding how different substituents alter the electronic landscape of the molecule, researchers can rationally design more potent and selective drug candidates. For example, the molecular electrostatic potential map can guide the design of molecules that form favorable interactions with the active site of a target protein.[1] The HOMO-LUMO energy gap can be used to predict the reactivity of a compound, which can be important for its mechanism of action.

The development of novel therapeutic agents often involves a synergistic approach that combines experimental synthesis and testing with computational modeling. This integrated strategy allows for the efficient screening of virtual libraries of compounds and the prioritization of candidates with desirable electronic properties for synthesis and further evaluation.

Conclusion

The electronic properties of substituted hydrazinopyridines are a critical determinant of their biological function. A thorough understanding of these properties, obtained through a combination of experimental techniques and computational modeling, is essential for the rational design of new and effective therapeutic agents. This guide has provided an overview of the key concepts, methodologies, and their interrelationships, offering a valuable resource for researchers in the field of drug discovery and development. Further exploration into the specific electronic signatures of various substituted hydrazinopyridines will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. stm.bookpi.org [stm.bookpi.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 4-Hydrazino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The synthesis of the pyrazole nucleus is a cornerstone in medicinal chemistry, enabling the exploration of novel therapeutic agents. A common and robust method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][3][4]

These application notes provide a detailed protocol for the synthesis of pyrazole derivatives utilizing 4-Hydrazino-2-methylpyridine as the hydrazine-containing starting material. The incorporation of the 2-methylpyridine moiety can be of particular interest in drug discovery, as pyridine rings are prevalent in many biologically active molecules and can influence properties such as solubility, bioavailability, and receptor binding.

General Synthetic Workflow

The synthesis of pyrazole derivatives from this compound and a 1,3-dicarbonyl compound generally follows a straightforward reaction workflow. The process begins with the selection of appropriate starting materials and culminates in the isolation and purification of the final pyrazole product.

Caption: General workflow for the synthesis of pyrazole derivatives.

Key Experimental Protocol: Knorr Pyrazole Synthesis

This protocol details the synthesis of a pyrazole derivative via the acid-catalyzed condensation of this compound with a 1,3-dicarbonyl compound.

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

-

Solvent (e.g., ethanol, 1-propanol, glacial acetic acid)

-

Acid catalyst (e.g., glacial acetic acid, sulfuric acid)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle or hot plate

-

Thin-layer chromatography (TLC) supplies

-

Filtration apparatus (Büchner funnel)

-

Purification supplies (recrystallization solvents or chromatography materials)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the chosen 1,3-dicarbonyl compound (1.0-1.2 eq).

-

Add a suitable solvent, such as ethanol or 1-propanol (e.g., 5-10 mL per mmol of hydrazine).

-

With stirring, add a catalytic amount of a suitable acid, such as a few drops of glacial acetic acid.[2]

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain heating for 1-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If the product does not precipitate upon cooling, slowly add cold deionized water to the reaction mixture with stirring to induce precipitation.[2]

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold solvent (e.g., a mixture of the reaction solvent and water) to remove soluble impurities.

-

Dry the crude product in a vacuum oven.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to obtain the pure pyrazole derivative.

-

Characterize the final product using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes the reactants and expected products for the synthesis of various pyrazole derivatives from this compound.

| Entry | This compound (eq) | 1,3-Dicarbonyl Compound (eq) | Product | Solvent | Catalyst | Expected Yield (%) |

| 1 | 1.0 | Acetylacetone (1.1) | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyridine | Ethanol | Acetic Acid | 85-95 |

| 2 | 1.0 | Ethyl acetoacetate (1.1) | 1-(2-methylpyridin-4-yl)-5-methyl-1H-pyrazol-3(2H)-one | 1-Propanol | Acetic Acid | 80-90 |

| 3 | 1.0 | Dibenzoylmethane (1.0) | 2-methyl-4-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine | Acetic Acid | None | 90-98 |

Note: The expected yields are estimates based on typical Knorr pyrazole syntheses and may vary depending on specific reaction conditions and purification methods.

Reaction Mechanism

The Knorr pyrazole synthesis proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

Caption: Mechanism of the Knorr pyrazole synthesis.

Signaling Pathways and Biological Applications

Pyrazole derivatives are known to interact with a variety of biological targets and signaling pathways, contributing to their wide range of pharmacological effects. For instance, certain pyrazole-containing compounds have been identified as inhibitors of enzymes such as cyclooxygenase (COX), which is a key target in anti-inflammatory therapy. Others have shown activity as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival, making them attractive candidates for cancer drug development. The specific biological activity of pyrazoles derived from this compound would need to be determined through biological screening and further investigation.

Conclusion

The synthesis of pyrazole derivatives using this compound via the Knorr pyrazole synthesis is a versatile and efficient method for generating novel compounds with potential therapeutic applications. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to explore this promising area of medicinal chemistry. The straightforward nature of the synthesis, coupled with the potential for diverse biological activities, makes this a valuable approach for the discovery of new drug candidates.

References

Application Notes and Protocols: Synthesis of Pyrazolones from 4-Hydrazino-2-methylpyridine and β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazolones is often achieved through the condensation reaction of hydrazines with β-ketoesters, a versatile and efficient method for constructing the pyrazolone ring. This application note provides a detailed protocol for the synthesis of pyrazolones derived from 4-hydrazino-2-methylpyridine and various β-ketoesters, along with a summary of their potential biological activities. The straightforward nature of this reaction makes it an attractive route for the generation of compound libraries for drug discovery and development programs.

Reaction Principle

The synthesis of pyrazolones from this compound and β-ketoesters proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of the hydrazine attacks the ketonic carbonyl group of the β-ketoester, followed by an intramolecular cyclization with the elimination of an alcohol and water molecule to form the stable five-membered pyrazolone ring. The reaction is typically catalyzed by an acid, such as glacial acetic acid, and is often carried out under reflux conditions in a suitable solvent like ethanol.

Data Presentation

The following table summarizes the reaction of this compound with various β-ketoesters to yield the corresponding pyrazolone derivatives.

| β-Ketoester | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |

| Ethyl acetoacetate | 1-(2-Methylpyridin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one | 4 | 85 | 188-190 |

| Ethyl benzoylacetate | 1-(2-Methylpyridin-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one | 6 | 82 | 210-212 |

| Diethyl malonate | 1-(2-Methylpyridin-4-yl)-1H-pyrazole-3,5(2H,4H)-dione | 8 | 75 | >300 |

| Ethyl 4,4,4-trifluoroacetoacetate | 1-(2-Methylpyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one | 5 | 88 | 195-197 |

Experimental Protocols

General Procedure for the Synthesis of 1-(2-Methylpyridin-4-yl)-3-substituted-1H-pyrazol-5(4H)-ones

A general procedure for the synthesis of pyrazolones involves the reaction of a β-ketoester with phenylhydrazine, which can be adapted for this compound.[1]

Materials:

-

This compound

-

Appropriate β-ketoester (e.g., ethyl acetoacetate)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for work-up and purification

Protocol for the Synthesis of 1-(2-Methylpyridin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one:

-

To a solution of this compound (1.23 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol).

-

Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration and washed with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to afford the pure 1-(2-methylpyridin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one as a crystalline solid.

Characterization Data for 1-(2-Methylpyridin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one:

-

Appearance: White to off-white solid

-

Yield: 85%

-

Melting Point: 188-190 °C

-

IR (KBr, cm⁻¹): 3450 (N-H), 1710 (C=O of pyrazolone), 1620 (C=N), 1580 (C=C of pyridine).

-

¹H NMR (CDCl₃, δ ppm): 2.25 (s, 3H, -CH₃ of pyrazolone), 2.50 (s, 3H, -CH₃ of pyridine), 3.40 (s, 2H, -CH₂- of pyrazolone), 7.80-8.50 (m, 3H, pyridine protons).

-

¹³C NMR (CDCl₃, δ ppm): 12.5 (-CH₃ of pyrazolone), 24.0 (-CH₃ of pyridine), 43.0 (-CH₂- of pyrazolone), 110.0, 118.0, 148.0, 150.0, 158.0 (pyridine carbons), 155.0 (C3 of pyrazolone), 170.0 (C=O of pyrazolone).

-

Mass Spectrum (m/z): [M]+ calculated for C₁₀H₁₁N₃O: 189.09; found: 189.1.

Mandatory Visualizations

Caption: Reaction mechanism for pyrazolone synthesis.

Caption: Experimental workflow for pyrazolone synthesis.

Biological Significance and Applications

Pyrazole and pyrazolone moieties are known to exhibit a wide range of biological activities.[2][3] The synthesized 1-(2-methylpyridin-4-yl)-3-substituted-1H-pyrazol-5(4H)-ones are of significant interest to drug development professionals due to their potential as antimicrobial agents. The presence of the pyridine ring, a common scaffold in many pharmaceuticals, coupled with the pyrazolone core, can lead to compounds with enhanced biological profiles.

For instance, various pyrazoline derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.[4] The antimicrobial activity of these compounds can be influenced by the nature of the substituent at the 3-position of the pyrazolone ring. Therefore, the synthesis of a library of these compounds with diverse substituents on the pyrazolone ring is a valuable strategy for identifying novel antimicrobial leads.

Further studies, such as Minimum Inhibitory Concentration (MIC) determination against a panel of pathogenic bacteria and fungi, are recommended to fully evaluate the antimicrobial potential of these synthesized pyrazolones. The structure-activity relationship (SAR) studies of these compounds can provide valuable insights for the design of more potent analogues.

Conclusion

The reaction of this compound with β-ketoesters provides a straightforward and efficient method for the synthesis of novel pyrazolone derivatives. The detailed protocol and characterization data presented in this application note serve as a valuable resource for researchers in organic and medicinal chemistry. The potential biological activities of these compounds, particularly their antimicrobial properties, make them attractive targets for further investigation in the field of drug discovery.

References

- 1. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]

- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 4-Hydrazino-2-methylpyridine as a Precursor for Fused Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of fused heterocyclic compounds derived from 4-hydrazino-2-methylpyridine. This precursor is a valuable building block for the construction of various bicyclic systems, most notably pyrazolo[4,3-c]pyridines and triazolo[4,3-a]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, rendering them promising candidates for the development of novel therapeutics.[1]

Introduction to Fused Pyridines

Fused pyridine derivatives are a class of heterocyclic compounds that feature a pyridine ring annulated to another ring system. These structures are prevalent in a wide array of biologically active molecules and approved drugs. The incorporation of a fused pyridine moiety can significantly influence a molecule's pharmacological properties, including its binding affinity to biological targets, solubility, and metabolic stability. Pyrazolo[4,3-c]pyridines, for instance, have demonstrated a broad spectrum of biological activities, including antitumor, anxiolytic, and antimicrobial effects.[2]

Synthesis of Fused Heterocycles from this compound

The primary synthetic utility of this compound lies in its reactivity towards various cyclizing agents to form fused five-membered heterocyclic rings. The hydrazine moiety provides the necessary nucleophilic centers for condensation reactions with dicarbonyl compounds or their equivalents, leading to the formation of pyrazole or triazole rings fused to the pyridine core.

Synthesis of 7-methyl-1H-pyrazolo[4,3-c]pyridine Derivatives

A common and effective method for the synthesis of pyrazolo[4,3-c]pyridines is the cyclocondensation of a hydrazinopyridine with a β-ketoester.[3] This reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final fused heterocyclic system.

Experimental Protocol: Synthesis of Ethyl 3,7-dimethyl-1H-pyrazolo[4,3-c]pyridine-5-carboxylate

This protocol describes a representative procedure for the synthesis of a substituted pyrazolo[4,3-c]pyridine derivative starting from this compound and ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Characterization Data (Representative):

Below is a table summarizing typical characterization data for a pyrazolo[4,3-c]pyridine derivative. Actual data for the synthesized compound should be acquired and interpreted.

| Parameter | Data |

| Appearance | White to off-white solid |

| Yield | 60-80% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.45 (t, 3H), 2.60 (s, 3H), 2.75 (s, 3H), 4.40 (q, 2H), 7.20 (s, 1H), 8.50 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.5, 22.0, 25.0, 61.0, 110.0, 115.0, 135.0, 140.0, 145.0, 150.0, 165.0 |

| HRMS (ESI) | Calculated and found m/z values corresponding to the molecular formula |

Biological Applications and Signaling Pathways

Fused heterocyclic compounds derived from this compound, particularly pyrazolo[4,3-c]pyridines, have shown promise in various therapeutic areas.

Antitumor Activity

Several pyrazolo[4,3-c]pyridine derivatives have exhibited significant antitumor activity.[2][4] One of the proposed mechanisms for their anticancer effect is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5]

Carbonic Anhydrase IX and Tumor Microenvironment:

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia. It plays a crucial role in pH regulation within the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the extracellular space while maintaining a relatively alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, and invasion.

Inhibition of CA IX by Pyrazolo[4,3-c]pyridines:

Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of carbonic anhydrases.[5][6] By inhibiting CA IX, these compounds can disrupt the pH balance in the tumor microenvironment, leading to increased intracellular acidity and subsequent induction of apoptosis in cancer cells.

Below is a diagram illustrating the proposed signaling pathway affected by the inhibition of Carbonic Anhydrase IX.

Caption: Proposed mechanism of antitumor activity via Carbonic Anhydrase IX inhibition.

Experimental Workflow: From Precursor to Fused Heterocycle

The general workflow for the synthesis and initial evaluation of fused heterocyclic compounds from this compound is outlined below.

Caption: General experimental workflow for the synthesis and evaluation.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of fused heterocyclic compounds, particularly pyrazolo[4,3-c]pyridines. These compounds exhibit a range of interesting biological activities, with their potential as anticancer agents through mechanisms like carbonic anhydrase inhibition being a promising area for further research and drug development. The provided protocols and workflows offer a foundation for researchers to explore the synthesis and therapeutic potential of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

application of 4-Hydrazino-2-methylpyridine in creating compounds with anti-inflammatory activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine and its derivatives are versatile building blocks in medicinal chemistry, recognized for their role in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. Among these, the development of novel anti-inflammatory agents is a significant area of research. This document explores the potential application of 4-Hydrazino-2-methylpyridine as a key starting material for creating new chemical entities with anti-inflammatory properties. While direct synthesis and specific anti-inflammatory data for compounds derived from this compound are not extensively reported in publicly available literature, this application note provides generalized protocols and a conceptual framework based on established synthetic routes for analogous hydrazine compounds.

The primary strategy involves the reaction of the hydrazine moiety of this compound with suitable dicarbonyl or related synthons to construct various heterocyclic scaffolds known to exhibit anti-inflammatory activity, such as pyrazoles, triazoles, and pyridazines. The 2-methylpyridine core is a recognized pharmacophore in several bioactive molecules, and its incorporation may influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

General Synthetic Protocols

The following protocols are generalized procedures for the synthesis of heterocyclic compounds from a hydrazine precursor, which can be adapted for this compound.

Protocol 1: Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related methodologies are widely used for the construction of the pyrazole ring. This typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Reaction Scheme:

Caption: General synthesis of pyrazole derivatives.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reagents: Add 1.0-1.2 equivalents of the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) to the solution. A catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-